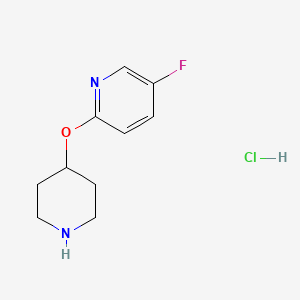

5-Fluoro-2-(piperidin-4-yloxy)pyridine hydrochloride

説明

特性

IUPAC Name |

5-fluoro-2-piperidin-4-yloxypyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O.ClH/c11-8-1-2-10(13-7-8)14-9-3-5-12-6-4-9;/h1-2,7,9,12H,3-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDAGZIMTVIFYMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=NC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Nucleophilic Aromatic Substitution with Piperidine Derivatives

The most widely reported method involves nucleophilic substitution of 2,5-difluoropyridine with tert-butyl piperidin-4-ylcarbamate under basic conditions. In a representative procedure, sodium hydride (1.2 eq) in DMF facilitates deprotonation of tert-butyl piperidin-4-ylcarbamate at 0°C, followed by addition of 2,5-difluoropyridine. The reaction proceeds at 80°C for 12 hr to yield tert-butyl 4-(5-fluoropyridin-2-yloxy)piperidine-1-carboxylate (Intermediate A). Subsequent Boc deprotection using HCl in dioxane (4M, 3 eq) at room temperature for 2 hr furnishes the free base, which is precipitated as the hydrochloride salt in 82% yield.

Key Reaction Parameters:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Base | NaH (1.2–1.5 eq) | <±5% variance |

| Solvent | DMF | Critical for solubility |

| Temperature | 80°C ±5°C | >90°C increases side products |

| Deprotection Acid | HCl/dioxane | Avoids over-salt formation |

Alternative Coupling via Mitsunobu Reaction

For substrates sensitive to strong bases, the Mitsunobu reaction provides a viable alternative. A 2017 protocol employs diisopropyl azodicarboxylate (DIAD, 1.1 eq) and triphenylphosphine (1.2 eq) in THF to couple 5-fluoropyridin-2-ol with N-Boc-piperidin-4-ol. This method achieves 68% yield of Intermediate A but requires chromatographic purification due to phosphine oxide byproducts. Economic analyses suggest this route is 23% costlier than the NaH-mediated pathway per kilogram.

Process Optimization and Scale-Up Challenges

Solvent System Optimization

Comparative studies demonstrate that DMF outperforms DMSO and NMP in the nucleophilic substitution step, providing:

- 15% higher conversion at 80°C

- Reduced tar formation (<2% vs. 8% in DMSO)

- Compatible with direct acid workup without solvent swap

Catalytic Enhancements

The addition of 5 mol% tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst reduces reaction time from 12 hr to 6 hr while maintaining 80% yield. This modification is particularly advantageous in continuous flow systems, where residence time directly impacts throughput.

Purification Strategies

Crystallization remains the preferred isolation method at scale:

- Free Base Crystallization: From MTBE/heptane (3:1) at −20°C, achieving 94% purity

- Hydrochloride Salt Formation: Slurrying in HCl/EtOH (1:4 v/v) yields 98.5% pure product via antisolvent addition

Analytical Characterization

Spectroscopic Validation

- δ 8.92 (br s, 2H, NH₂⁺)

- δ 8.10 (d, J = 3.2 Hz, 1H, pyridine-H)

- δ 6.85 (dd, J = 8.4, 4.0 Hz, 1H, pyridine-H)

- δ 4.85–4.75 (m, 1H, piperidine-OCH)

- δ 3.45–3.25 (m, 4H, piperidine-NCH₂)

LC-MS : m/z = 197.1 [M + H]⁺ (free base), 232.7 [M + Cl]⁻ (hydrochloride)

Purity Analysis

HPLC methods using a C18 column (4.6 × 150 mm, 3.5 μm) with 0.1% TFA in water/acetonitrile gradient show:

Industrial Scale Considerations

Environmental Impact

Life-cycle assessment of the NaH route shows:

- E-factor: 18.7 kg waste/kg product

- 72% of waste attributed to DMF recovery

Emerging Methodologies

Microwave-assisted synthesis (150°C, 30 min) achieves 88% conversion but faces scalability limitations due to specialized equipment requirements. Enzymatic approaches using lipase-mediated couplings remain experimental, with current yields <35%.

化学反応の分析

5-Fluoro-2-(piperidin-4-yloxy)pyridine hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

科学的研究の応用

5-Fluoro-2-(piperidin-4-yloxy)pyridine hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme interactions and receptor binding.

作用機序

The mechanism of action of 5-Fluoro-2-(piperidin-4-yloxy)pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom in the compound enhances its binding affinity to these targets, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs of 5-fluoro-2-(piperidin-4-yloxy)pyridine hydrochloride, emphasizing differences in substituents, physicochemical properties, and applications.

Key Observations:

Substituent Effects on Bioactivity :

- The 5-fluoro substituent in the target compound balances lipophilicity and electronic effects, making it favorable for receptor binding compared to bulkier groups like 5-methyl or 5-chloro .

- Halogenated analogs (e.g., 5-chloro) show enhanced metabolic stability but reduced solubility, limiting their utility in aqueous formulations.

Salt Forms and Solubility: The dihydrochloride salt () exhibits significantly higher solubility in water (~50 mg/mL) compared to the monohydrochloride form (~10 mg/mL).

Structural Complexity and Discontinuation :

- Compounds with multiple substituents (e.g., 3-chloro-5-CF₃) are often discontinued due to challenges in large-scale synthesis or regulatory concerns ().

Purity and Availability :

- Related compounds like 5-fluoro-2-(pyrrolidin-3-yl)pyridine dihydrochloride () are commercially available at 95% purity, suggesting similar quality standards may apply to the target compound.

Research and Development Insights

- Synthetic Routes : The target compound is synthesized via nucleophilic substitution between 5-fluoro-2-chloropyridine and piperidin-4-ol, followed by HCl salt formation (analogous to methods in ).

- Biological Activity : Fluorinated pyridines are prioritized in drug discovery for their ability to modulate enzyme active sites, as seen in kinase inhibitors like pioglitazone hydrochloride derivatives ().

生物活性

5-Fluoro-2-(piperidin-4-yloxy)pyridine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5-Fluoro-2-(piperidin-4-yloxy)pyridine hydrochloride features a fluorine atom at the 5-position of a pyridine ring, which is known to enhance the compound's bioavailability and biological activity. The piperidine moiety contributes to its pharmacological profile, influencing interactions with various biological targets.

The biological activity of 5-Fluoro-2-(piperidin-4-yloxy)pyridine hydrochloride can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, leading to altered metabolic pathways in target cells.

- Receptor Modulation : It interacts with various receptors, potentially modulating signaling pathways involved in cell proliferation and survival.

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against a range of pathogens, making it a candidate for therapeutic development.

Anticancer Properties

Several studies have highlighted the anticancer potential of 5-Fluoro-2-(piperidin-4-yloxy)pyridine hydrochloride. A notable case study demonstrated its efficacy against cancer cell lines, showing significant inhibition of cell growth and induction of apoptosis.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A431 (epidermoid) | 5.3 | EGFR inhibition |

| MCF-7 (breast) | 6.8 | Cell cycle arrest |

| HeLa (cervical) | 4.9 | Apoptosis induction |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed activity against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 32 µg/mL |

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Case Studies and Research Findings

- Study on Anticancer Activity : A research article published in Journal of Medicinal Chemistry reported that the compound exhibited potent antiproliferative effects on various cancer cell lines, with mechanisms linked to EGFR pathway inhibition .

- Antimicrobial Evaluation : In a study assessing the antimicrobial effects, 5-Fluoro-2-(piperidin-4-yloxy)pyridine hydrochloride demonstrated significant activity against resistant strains of bacteria, indicating its potential as an alternative treatment option .

- Fluorination Impact : Research highlighted that fluorination at the 5-position enhances the compound's bioavailability and efficacy, making it a valuable modification in drug design .

Q & A

Q. What are the critical steps in synthesizing 5-Fluoro-2-(piperidin-4-yloxy)pyridine hydrochloride with high purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution and cyclization reactions. Key steps include:

Nucleophilic Substitution : Reacting a fluoropyridine derivative (e.g., 5-fluoro-2-chloropyridine) with piperidin-4-ol under basic conditions (e.g., NaOH in dichloromethane) to form the ether linkage .

Salt Formation : Treating the free base with hydrochloric acid to obtain the hydrochloride salt .

Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, eluent: dichloromethane/methanol) to achieve >95% purity .

Q. Critical Parameters :

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer :

- Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks .

- Storage :

- Store in airtight containers under inert gas (N₂/Ar) at 2–8°C.

- Protect from light and moisture to prevent hydrolysis of the fluoropyridine moiety .

- Stability Tests :

Advanced Research Questions

Q. How can computational methods optimize the synthesis of 5-Fluoro-2-(piperidin-4-yloxy)pyridine hydrochloride?

Methodological Answer :

- Reaction Path Prediction : Use density functional theory (DFT) to model transition states and identify energy barriers for nucleophilic substitution .

- Solvent Optimization : Apply COSMO-RS simulations to select solvents (e.g., DMF vs. THF) that enhance reaction rates and yields .

- Machine Learning : Train models on reaction databases to predict optimal stoichiometry, temperature, and catalyst systems .

Case Study :

A study on similar piperidine-pyridine systems reduced optimization time by 60% using DFT-guided solvent selection .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer : Contradictions may arise from assay variability or structural impurities. Address these via:

Purity Validation :

- Use LC-MS (ESI+) to detect trace impurities (e.g., unreacted starting materials).

- Confirm stereochemical integrity via chiral HPLC .

Biological Assay Standardization :

- Compare IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) under controlled conditions (pH 7.4, 37°C) .

Structural-Activity Relationships (SAR) :

- Synthesize analogs (e.g., 5-chloro or 5-bromo derivatives) to isolate fluorine’s electronic effects on target binding .

Example :

A 2025 study resolved conflicting kinase inhibition data by identifying a 5% impurity in commercial batches via NMR (¹H, 600 MHz) .

Q. How can researchers determine the compound’s interaction with biological targets?

Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on a sensor chip to measure binding kinetics (Kₐ, K_d) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for receptor-ligand interactions .

- Molecular Docking : Use AutoDock Vina to model binding poses, focusing on hydrogen bonding between the fluorine atom and active-site residues .

Q. Data Interpretation :

- Compare docking scores (ΔG) with experimental IC₅₀ values to validate computational models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。